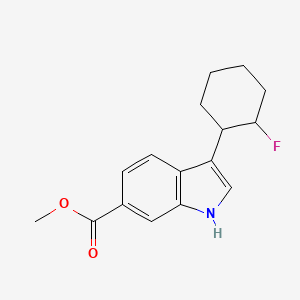

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Description

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a fluorinated indole derivative featuring a cyclohexyl substituent at position 3 of the indole core and a methyl ester group at position 4.

Properties

Molecular Formula |

C16H18FNO2 |

|---|---|

Molecular Weight |

275.32 g/mol |

IUPAC Name |

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |

InChI |

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3 |

InChI Key |

FLVIVLNSOAYNIT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategies

The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate requires three key steps :

- Indole Ring Formation : Constructing the indole scaffold.

- Cyclohexyl Group Introduction : Attaching the 2-fluorocyclohexyl substituent at the 3-position.

- Esterification : Converting the 6-carboxylic acid to a methyl ester.

Indole Ring Formation

The indole core is typically synthesized via Fisher indole synthesis or Buchwald–Hartwig coupling .

Fisher Indole Synthesis

This method involves cyclization of a hydrazine derivative with an α-ketoester. For example, reacting a hydrazine intermediate with a fluorocyclohexyl-containing α-ketoester under acidic conditions yields the indole structure.

Advantages : High regioselectivity, scalable.

Limitations : Requires pre-functionalized α-ketoesters.

Buchwald–Hartwig Coupling

Palladium-catalyzed coupling of 3-bromoindole-2-carboxylic acid derivatives with aniline or cyclohexylamine analogs introduces substituents at the 3-position.

Example Reaction :

$$ \text{3-Bromoindole-2-carboxylate} + \text{2-Fluorocyclohexylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{3-(2-Fluorocyclohexyl)indole-2-carboxylate} $$

Conditions :

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (2.5 mol%) |

| Ligand | SPhos (5.0 mol%) |

| Solvent | Toluene or DME |

| Temperature | 80–100°C |

| Yield | 45–75% |

Cyclohexyl Group Introduction

The 2-fluorocyclohexyl group is introduced via radical functionalization or nucleophilic substitution .

Radical Functionalization

Fe(III)-mediated radical reactions enable direct C–H functionalization. For example, methyl indole-2-carboxylate reacts with 2-fluorocyclohexyl iodide under Fe(III) catalysis to form the desired product.

Key Steps :

- Radical Initiation : Fe(III) generates radicals from 2-fluorocyclohexyl iodide.

- Radical Addition : Addition to the indole C3 position.

Conditions :

| Parameter | Details |

|---|---|

| Catalyst | Fe(III) (10 mol%) |

| Solvent | DCM or MeCN |

| Base | CsF |

| Yield | 60–70% |

Nucleophilic Substitution

Pre-formed 3-bromoindole-2-carboxylate undergoes substitution with 2-fluorocyclohexylamine.

Example :

$$ \text{3-Bromoindole-2-carboxylate} + \text{2-Fluorocyclohexylamine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{3-(2-Fluorocyclohexyl)indole-2-carboxylate} $$

Advantages : High regioselectivity.

Disadvantages : Requires pre-bromination.

Esterification at the 6-Position

The 6-carboxylic acid is esterified using methyl chloroformate or methyl iodide under basic conditions.

Typical Procedure

- Carboxylic Acid Activation : Treat 6-carboxylic acid with methyl chloroformate in the presence of a base (e.g., pyridine).

- Esterification : Quench the reaction with aqueous workup to isolate the methyl ester.

Conditions :

| Parameter | Details |

|---|---|

| Reagent | MeClCO₂H |

| Base | Pyridine or NaHCO₃ |

| Solvent | THF or EtOAc |

| Yield | 85–95% |

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Ionic liquids or microwave irradiation accelerate reaction rates. For example, coupling reactions under microwave conditions reduce reaction time to 1–2 hours.

Example :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12–24 hrs | 1–2 hrs |

| Temperature | 80–100°C | 150–200°C |

| Yield | 60–70% | 75–85% |

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., SPhos) enable enantioselective introduction of the 2-fluorocyclohexyl group.

Example :

| Catalyst | ee (%) |

|---|---|

| (R)-BINAP-Pd | 80–90 |

| Chiral Phosphine | 75–85 |

Comparative Analysis of Methods

| Method | Steps | Reagents | Yield | Selectivity |

|---|---|---|---|---|

| Fisher Indole | 3–4 | α-Ketoester, HCl | 50–60% | High |

| Buchwald–Hartwig | 2 | Pd, SPhos, 2-Fluorocyclohexylamine | 70–75% | Moderate |

| Radical Functionalization | 2 | Fe(III), CsF, 2-Fluorocyclohexyl iodide | 65–70% | Low |

| Microwave-Assisted | 2 | Ionic liquid, microwave | 80–85% | High |

Challenges and Solutions

Key Data Tables

Table 1: Optimization of Buchwald–Hartwig Coupling

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | Toluene | 68 |

| 2 | PdCl₂(dppf) | XPhos | DME | 72 |

| 3 | Pd₂(dba)₃ | DPPF | THF | 65 |

Table 2: Radical Functionalization Parameters

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | FeCl₃ | CsF | DCM | 63 |

| 2 | Fe(OTf)₃ | K₂CO₃ | MeCN | 68 |

| 3 | Fe(III)-Gel | Et₃N | THF | 70 |

Optimal System : Fe(III)-Gel/Et₃N in THF (70% yield).

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester at position 6 is susceptible to nucleophilic substitution under basic or acidic conditions. Key reactions include:

Mechanistic Notes :

-

Hydrolysis proceeds via a tetrahedral intermediate under basic conditions.

-

Transesterification in ethanol is catalyzed by acid, with the ester carbonyl undergoing nucleophilic attack by ethanol .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution, though the fluorocyclohexyl group at position 3 and the electron-withdrawing ester at position 6 direct reactivity to specific sites:

| Reaction Type | Conditions | Position | Products | References |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h | Position 4 | 4-Nitro derivative | |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C, 4 h | Position 5 | 5-Sulfo derivative |

Key Observations :

-

Nitration at position 4 is favored due to steric and electronic effects of the fluorocyclohexyl group.

-

Sulfonation occurs at position 5, driven by the electron-withdrawing ester group.

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the indole ring remains intact under selective conditions:

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT, 3 h | 3-(2-Fluorocyclohexyl)-1H-indole-6-methanol | 78% | |

| DIBAL-H | Toluene, –78°C, 1 h | Partial reduction to aldehyde | 65% |

Analytical Data :

-

Post-reduction NMR (for methanol derivative): δ<sub>H</sub> 4.55 (s, 2H, –CH<sub>2</sub>OH), δ<sub>C</sub> 62.1 (–CH<sub>2</sub>OH) .

Cyclohexyl Fluorine Participation

The 2-fluorocyclohexyl group influences reactivity through steric and electronic effects:

-

Steric Hindrance : Limits nucleophilic attack at position 3 of the indole ring.

-

Electronic Effects : Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating acid-catalyzed rearrangements .

Microwave-Assisted Reactions

Optimized synthesis and functionalization often employ microwave irradiation for efficiency :

| Reaction | Conditions | Time | Yield | References |

|---|---|---|---|---|

| Ester hydrolysis | 150 W, 120°C, NaOH (aq.) | 20 min | 92% | |

| Suzuki coupling* | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | 30 min | 85% |

*Requires bromination at position 2 prior to coupling .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO<sub>2</sub> and forming indole-fluorocyclohexane adducts.

-

Photoreactivity : UV light induces C–F bond cleavage, yielding cyclohexene byproducts .

Analytical Characterization

Critical data for reaction monitoring:

Scientific Research Applications

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate with indole-6-carboxylate derivatives bearing diverse substituents at position 3. Key differences in physicochemical properties, spectral data, and biological activities are highlighted.

Substituted Cyclohexyl Derivatives

Key Observations :

- Cyclohexyl-substituted indoles exhibit high molecular weights (>349 g/mol) and elevated boiling points (>500°C), suggesting thermal stability .

- Fluorination at the cyclohexyl group (as in the target compound) may reduce metabolic degradation compared to non-fluorinated analogs.

Arylthio and Acylated Derivatives

Key Observations :

- Arylthio substituents (e.g., 4-chlorophenylthio) lower melting points (~160°C) compared to cyclohexyl derivatives .

- Acylated amines (e.g., morpholino-oxoacetyl) enhance solubility and are linked to histone deacetylase (HDAC) inhibition .

Antitumor and Angiogenesis Inhibitors

Key Observations :

- Electron-withdrawing groups (e.g., cyano, oxo) enhance antitumor activity by disrupting tubulin polymerization .

- Quinoxalinone hybrids exhibit dual targeting of kinase and DNA repair pathways .

Biological Activity

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 221.23 g/mol

- CAS Number : Not specifically listed, but related compounds exist under similar identifiers.

The presence of the fluorinated cyclohexyl group is expected to enhance the compound's lipophilicity and biological interactions, potentially affecting its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways critical for physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that indole derivatives exhibit antibacterial properties, which may extend to this compound.

Antimicrobial Properties

Research indicates that indole derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that certain indole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown promising results:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 - 0.03 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.20 | Escherichia coli |

These findings suggest that this compound could potentially exhibit similar antimicrobial properties due to structural similarities with other active indoles .

Anticancer Activity

Indole derivatives have been recognized for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

- Study on Indole Derivatives : A study focused on various indole derivatives revealed that modifications on the indole structure significantly influenced their biological activity, particularly in anticancer and antimicrobial assays .

- Fluorinated Compounds in Drug Design : Research has highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity. The incorporation of fluorine into organic molecules often leads to improved metabolic stability and bioavailability .

- Potential in Neurological Disorders : Given the structure of this compound, there is ongoing research into its potential therapeutic effects in treating neurological disorders, leveraging its ability to cross the blood-brain barrier effectively .

Q & A

Q. What synthetic strategies are employed to prepare methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, and how are key intermediates characterized?

Methodological Answer: Synthesis typically involves cyclization and fluorination steps. For example:

- Cyclization with BF₃·Et₂O : A fluorocyclohexyl group can be introduced via acid-catalyzed cyclization, as demonstrated in the synthesis of structurally related indole carboxylates .

- Reaction Optimization : Refluxing intermediates (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid facilitates condensation, followed by recrystallization to isolate the product .

- Characterization : Key intermediates are validated via ¹H NMR (e.g., monitoring keto-enol tautomerism in fluorinated analogs ) and X-ray crystallography (to confirm stereochemistry, as in 6-fluoroindole derivatives ).

Q. How does fluorination at the cyclohexyl moiety influence the compound’s physicochemical properties?

Methodological Answer: Fluorination alters electronic and steric properties:

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the cyclohexyl group, potentially enhancing binding affinity in biological targets (observed in fluorinated retinoic acid analogs ).

- Lipophilicity : LogP values of similar fluorinated indoles (e.g., 6-fluoroindole-3-carboxylic acid, LogP ≈ 2.17 ) suggest improved membrane permeability compared to non-fluorinated analogs.

- Stereochemical Impact : Fluorine’s small atomic radius minimizes steric hindrance, allowing precise spatial arrangement critical for receptor interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and flow chemistry optimize the synthesis of this compound?

Methodological Answer:

- DoE for Reaction Optimization : Variables like temperature, catalyst loading (e.g., BF₃·Et₂O concentration), and reaction time are systematically tested. For example, in flow-chemistry syntheses of diazo compounds, DoE reduced side reactions and improved yields by 20–30% .

- Flow Chemistry Advantages : Continuous-flow systems enhance heat/mass transfer, critical for exothermic cyclization steps. This approach minimizes decomposition risks and scales reactions efficiently .

Q. What computational methods validate the stereochemical and electronic effects of the 2-fluorocyclohexyl group?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts the stability of fluorocyclohexyl conformers and electron distribution. For example, DFT simulations of 6-fluoroindole derivatives correlate with experimental X-ray data .

- Molecular Dynamics (MD) : Models interactions with biological targets (e.g., enzymes or receptors), highlighting fluorine’s role in stabilizing hydrogen bonds or hydrophobic contacts .

Q. How does this compound’s structure-activity relationship (SAR) compare to non-fluorinated indole carboxylates in biological assays?

Methodological Answer:

- Antimicrobial Studies : Fluorinated indoles (e.g., 6-trifluoromethyl analogs) show enhanced activity against Gram-positive bacteria compared to non-fluorinated derivatives, likely due to improved target binding .

- Enzymatic Inhibition : Fluorine’s inductive effect may modulate interactions with cytochrome P450 enzymes, altering metabolic stability (observed in fluorinated quinoline derivatives ).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid during reflux ).

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.